2-phenylthieno[3,2-c]pyridin-4(5H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-5H-thieno[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-13-10-8-12(9-4-2-1-3-5-9)16-11(10)6-7-14-13/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCLOCLKUBNZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593856 | |
| Record name | 2-Phenylthieno[3,2-c]pyridin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690636-03-4 | |
| Record name | 2-Phenylthieno[3,2-c]pyridin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Phenylthieno 3,2 C Pyridin 4 5h One and Its Derivatives
Synthetic Strategies for the Thieno[3,2-c]pyridin-4(5H)-one Core Structure
The construction of the fused thienopyridinone ring system is a critical step, which can be accomplished by forming either the pyridine (B92270) or the thiophene (B33073) ring in the key cyclization step. Both convergent one-pot methods and linear stepwise pathways have been developed to access this scaffold.
Pyridine Ring Formation via Cyclization Reactions
One of the primary strategies for assembling the thieno[3,2-c]pyridin-4(5H)-one core involves the formation of the pyridine ring from a suitably functionalized thiophene precursor. This approach utilizes various intramolecular cyclization reactions to build the 6-membered nitrogen-containing ring onto the existing 5-membered sulfur-containing ring.
A common method involves the cyclization of N-substituted 3-aminothiophene derivatives. For instance, a process starting with 3-thienaldehyde can be used to prepare the parent thieno[3,2-c]pyridine (B143518) ring system. google.com The aldehyde is first reacted with an aminoacetal to form a Schiff base, which is subsequently reduced and cyclized under acidic conditions to yield the fused bicyclic core. google.com Another prominent cyclization strategy is the Pictet-Spengler reaction, a powerful tool for synthesizing fused pyridine rings. beilstein-journals.org This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to close the ring. beilstein-journals.org In the context of thienopyridinones, a 2-(thiophen-3-yl)ethanamine derivative could serve as the key intermediate for such a cyclization.
Other cyclization approaches include the condensation of 4-acylthiophene-3-carboxylic acids with ammonia, which has been used to generate related thieno[3,4-c]pyridin-4-ones. nih.gov A similar strategy could be adapted for the [3,2-c] isomer. Furthermore, domino reactions initiated by reagents like Lawesson's reagent can lead to an intramolecular aza-cyclization sequence to form the pyridinone ring. researchgate.net
Table 1: Selected Pyridine Ring Formation Strategies for Thienopyridinone Synthesis
| Cyclization Method | Key Precursor | Reagents/Conditions | Reference |
|---|---|---|---|
| Schiff Base Cyclization | N-[2,2-(OR)₂]-ethyl-(3-thienyl)-methylamine | Strong mineral acid, inert solvent | google.com |
| Pictet-Spengler Reaction | 2-(Thiophen-3-yl)ethanamine derivative | Aldehyde/ketone, acid catalyst | beilstein-journals.org |
| Condensation | 4-Acylthiophene-3-carboxylic acid | Ammonia, acetic acid | nih.gov |
| Intramolecular Aza-cyclization | Thioamide intermediate | Lawesson's Reagent, DDQ, heat | researchgate.net |
Thiophene Ring Formation Approaches
An alternative and widely used approach to the thieno[3,2-c]pyridin-4(5H)-one scaffold is the construction of the thiophene ring onto a pre-existing pyridine or piperidine (B6355638) precursor. The Gewald reaction is a cornerstone of this strategy, providing a versatile route to 2-aminothiophenes. derpharmachemica.comnih.gov This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. nih.gov For the synthesis of the thieno[2,3-c]pyridine (B153571) isomer, for example, ethyl 4-oxo-piperidine-1-carboxylate can be reacted with ethyl cyanoacetate (B8463686) and sulfur to form the fused 2-aminothiophene system. nih.gov This methodology is adaptable to the [3,2-c] isomer by starting with an appropriate piperidinone precursor.
Another classical method is the Fiesselmann thiophene synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or 1,3-dicarbonyl compounds. derpharmachemica.com This approach builds the thiophene ring through a series of base-catalyzed conjugate additions and intramolecular condensations. derpharmachemica.com These methods are particularly powerful as they allow for the introduction of various substituents onto the thiophene ring during its formation.
Table 2: Key Thiophene Ring Formation Methodologies
| Synthetic Method | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Gewald Reaction | Ketone (e.g., piperidinone), α-cyanoester, elemental sulfur, base | Multicomponent reaction; forms a 2-aminothiophene ring. | nih.gov |
| Fiesselmann Synthesis | Thioglycolic acid derivative, α,β-unsaturated ester/ketone | Base-catalyzed condensation; versatile for substituted thiophenes. | derpharmachemica.com |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Reaction with a sulfidizing agent like P₄S₁₀ or Lawesson's reagent. | rroij.com |
One-Pot Synthetic Protocols for Thieno[3,2-c]pyridin-4(5H)-ones
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without isolating intermediates. Several one-pot protocols for the synthesis of the thieno[3,2-c]pyridin-4(5H)-one core have been reported.
One such method involves a domino reaction initiated by Lawesson's reagent on aminopropenoyl cyclopropanes. researchgate.net This sequence proceeds through regioselective thionation, ring enlargement, and an intramolecular aza-cyclization to furnish the final thieno[3,2-c]pyridin-4(5H)-one products in moderate to good yields. researchgate.net Another efficient one-pot strategy involves the reaction of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles with methyl mercaptoacetate (B1236969) and hydrazine (B178648) hydrate (B1144303). rsc.orgrsc.org This multicomponent reaction proceeds through a series of condensations and cyclizations to directly afford highly functionalized thieno[3,2-c]pyridin-4-ones. rsc.orgrsc.org
Table 3: Comparison of One-Pot Syntheses for the Thieno[3,2-c]pyridin-4(5H)-one Core
| Starting Materials | Key Reagents | Overall Yield | Reference |
|---|---|---|---|
| Aminopropenoyl cyclopropanes | Lawesson's Reagent, DDQ | Moderate to Good (e.g., 75% for 5-phenyl derivative) | researchgate.net |
| 6-Aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles, methyl mercaptoacetate | Hydrazine hydrate | Excellent | rsc.orgrsc.org |
Stepwise Synthetic Pathways for Thienopyridinones
Stepwise synthetic pathways, while often more labor-intensive, allow for the isolation and purification of intermediates, which can be advantageous for characterization and for optimizing individual reaction steps. Such linear sequences provide a robust and controlled route to the thienopyridinone core.
A notable example of a stepwise approach is the conversion of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles into the target thienopyridinones. rsc.orgrsc.org In this pathway, the pyranone starting material is first reacted with methyl mercaptoacetate to isolate a functionalized thieno[3,2-c]pyran-4-one intermediate. rsc.orgrsc.org This stable intermediate is then treated with hydrazine hydrate in a subsequent step to replace the ring oxygen with nitrogen, yielding the desired thieno[3,2-c]pyridin-4-one. rsc.orgrsc.org
Another stepwise synthesis involves building the pyridine ring onto a thiophene precursor. This can be achieved by reacting 3-thienaldehyde with an aminoacetal, followed by reduction of the resulting Schiff base to form an N-substituted thienylmethylamine, which is then cyclized under acidic conditions to furnish the final fused ring system. google.com This multi-step process provides clear, characterizable intermediates at each stage of the synthesis. google.com
Specific Chemical Transformations for Incorporating the 2-phenyl Moiety
Once the thieno[3,2-c]pyridin-4(5H)-one core is established, or as part of a convergent strategy, the 2-phenyl group must be introduced. This is typically achieved through modern cross-coupling reactions, which offer a powerful and versatile method for forming carbon-carbon bonds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are the premier method for installing aryl groups onto heterocyclic scaffolds. The Suzuki-Miyaura reaction, in particular, is exceptionally well-suited for this transformation due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. beilstein-journals.orgmdpi.com
The general strategy involves the coupling of a 2-halo-thieno[3,2-c]pyridin-4(5H)-one (where the halogen is typically bromine or iodine) with phenylboronic acid. The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the heterocyclic halide, transmetalation of the phenyl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the active palladium(0) catalyst. mdpi.com This methodology has been successfully applied to synthesize 4-phenylthieno[3,2-c]quinolines, a structurally related class of compounds, demonstrating the feasibility of this approach. arkat-usa.org In that work, a brominated thienoquinoline was coupled with various phenylboronic acids using a palladium catalyst to generate a library of phenyl-substituted products. arkat-usa.orgutas.edu.auresearchgate.net
Table 4: Typical Conditions for Suzuki-Miyaura Cross-Coupling on Heterocyclic Systems
| Component | Example | Purpose | Reference |
|---|---|---|---|
| Heterocyclic Halide | 2-Bromo-thieno[3,2-c]pyridin-4(5H)-one | Electrophilic coupling partner | beilstein-journals.orgarkat-usa.org |
| Boronic Acid | Phenylboronic acid | Nucleophilic source of the phenyl group | beilstein-journals.orgarkat-usa.org |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂ | Catalyzes the C-C bond formation | mdpi.com |
| Ligand | SPhos, XPhos, (2-furyl)₃P | Stabilizes the palladium catalyst and facilitates the reaction | nih.gov |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation | beilstein-journals.orgarkat-usa.org |
| Solvent | Dioxane, Toluene, DMF, DMAc | Solubilizes reactants and facilitates heat transfer | arkat-usa.orgnih.gov |
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and must often be optimized for the specific substrate. The electronic properties of the thienopyridinone core and any other substituents can influence the efficiency of the coupling reaction.
Sonogashira Cross-Coupling in Thienopyridinone Synthesis
The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has been effectively employed in the synthesis of thieno[3,2-c]pyridinone scaffolds. A notable strategy involves the use of halothiophene esters as substrates for subsequent Sonogashira cross-coupling reactions. researchgate.netulakbim.gov.tr This approach allows for the introduction of various substituents onto the thiophene ring, which is a precursor to the final thienopyridinone structure.
In a typical reaction sequence, a substituted iodo- or bromo-thiophene ester is coupled with a terminal alkyne in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂, and a copper(I) salt, like CuI, in a suitable solvent and base, such as triethylamine (B128534) or an amine that also acts as the solvent. mdpi.comscirp.orgresearchgate.net The resulting alkyne-substituted thiophene ester is then further elaborated to construct the pyridinone ring. researchgate.netulakbim.gov.tr The versatility of the Sonogashira reaction allows for the synthesis of a diverse library of thienopyridinone derivatives by varying the coupling partners. rsc.orgresearchgate.net
Table 1: Representative Conditions for Sonogashira Coupling in Thienopyridinone Synthesis
| Catalyst System | Substrates | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-amino-3-bromopyridine, terminal alkynes | Et₃N | DMF | 100 | 72-96 |
Novel Synthetic Approaches to Thienopyridinone Derivatives
Recent advancements in organic synthesis have led to the development of several novel and efficient methods for the construction of the thienopyridinone core and its derivatives. These approaches often offer advantages in terms of step economy, milder reaction conditions, and access to unique substitution patterns.
A novel and efficient method for the synthesis of thieno[3,2-c]pyridinones has been developed utilizing a hydrazide-alkyne ring closure transformation. researchgate.netulakbim.gov.tr This strategy commences with the synthesis of halothiophene esters, which serve as substrates for Sonogashira cross-coupling reactions to introduce an alkyne moiety. The resulting esters are then subjected to hydrazinolysis, followed by a cyclization reaction to afford the target thienopyridinones in good yields. researchgate.netulakbim.gov.tr It has been noted that the purity of hydrazine monohydrate is crucial for the successful formation of the hydrazide intermediate. researchgate.netulakbim.gov.tr This methodology provides a straightforward route to the thieno[3,2-c]pyridinone core.
A convenient and efficient synthesis of substituted 2,3-dihydrothieno[3,2-c]pyridin-4(5H)-ones has been achieved through a domino reaction of dimethylaminopropenoyl cyclopropanes initiated by Lawesson's reagent. rsc.orgresearchgate.net This process involves a proposed mechanism of regioselective thionation, ring-enlargement, and an intramolecular aza-cyclization sequence. rsc.orgresearchgate.net Furthermore, this protocol can be extended to a one-pot synthesis of thieno[3,2-c]pyridin-4(5H)-ones by incorporating an oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.orgthieme-connect.comresearchgate.net This domino reaction is tolerant of various substituents on both the amide and the cyclopropane (B1198618) ring, affording the desired products in moderate to good yields. thieme-connect.com
Metal-Free Denitrogenative Transformation Reactions
Metal-free synthetic methods are gaining increasing attention due to their environmental and economic benefits. One such approach for the synthesis of thieno[2,3-c]pyridine derivatives, an isomer of the target compound, involves an acid-mediated denitrogenative transformation of fused 1,2,3-triazoles. nih.govd-nb.infonih.gov This three-step method begins with a one-pot triazolation reaction, followed by a modified Pomeranz-Fritsch reaction to synthesize a thieno[2,3-c] researchgate.netrsc.orgrsc.orgtriazolo[1,5-a]pyridine intermediate. nih.govd-nb.infonih.gov The final step involves an acid-mediated denitrogenative transformation to yield the thieno[2,3-c]pyridine derivatives in good yields. nih.govd-nb.infonih.gov This strategy avoids the use of metal catalysts, making it a more sustainable approach. d-nb.info While this method has been reported for the thieno[2,3-c]pyridine isomer, the underlying principle of denitrogenative transformation from a suitable triazole precursor could potentially be adapted for the synthesis of other thienopyridine isomers.
Photooxygenation has emerged as a valuable tool for the late-stage functionalization of complex molecules. A continuous flow photooxygenation of 7-aminothieno[3,2-c]pyridin-4(5H)-ones has been developed to produce 7-iminothieno[3,2-c]pyridine-4,6(5H,7H)-diones. rsc.org This method utilizes ambient air as the sole reactant and shows excellent functional group tolerance. rsc.org The reaction proceeds to high conversion, even on a gram scale, without the need for chromatographic purification, which facilitates the late-stage diversification of the aminothienopyridinone scaffold. rsc.org This transformation highlights the potential of photooxygenation to modify the structure and properties of a lead compound. nih.govresearchgate.net
Optimization of Synthetic Conditions and Yields
The optimization of reaction conditions is a critical aspect of synthetic chemistry to ensure high yields, purity, and scalability. In the context of 2-phenylthieno[3,2-c]pyridin-4(5H)-one and its derivatives, several parameters have been investigated to enhance the efficiency of the synthetic methodologies.
For the Sonogashira cross-coupling reaction , optimization often involves screening different palladium catalysts, ligands, copper(I) sources, bases, and solvents. The choice of catalyst and ligand can significantly impact the reaction rate and yield, with electron-rich and sterically bulky ligands often promoting the catalytic cycle. libretexts.org The reaction temperature is another crucial parameter that is typically optimized to balance reaction rate and catalyst stability. scirp.org
In the Lawesson's reagent-initiated domino reaction , the stoichiometry of Lawesson's reagent is a key factor. It has been found that 0.5 equivalents of the reagent are sufficient for the synthesis of 2,3-dihydrothieno[3,2-c]pyridin-4(5H)-ones. researchgate.net The reaction time and temperature (refluxing in toluene) have also been optimized to achieve good yields. researchgate.net For the one-pot synthesis of the fully aromatized thieno[3,2-c]pyridin-4(5H)-ones, the choice and amount of the oxidant (DDQ) are critical for efficient conversion. researchgate.net
For the metal-free denitrogenative transformation , the choice of acid and solvent system plays a crucial role in achieving high yields. organic-chemistry.org For instance, in the synthesis of imidazo[1,5-a]pyridines, a related transformation, a combination of dichlorobenzene and dichloroethane was found to be optimal. organic-chemistry.org
The photooxygenation method has been significantly improved by transitioning from a batch to a continuous flow setup. rsc.org This not only allows for better control over reaction parameters such as light intensity and reaction time but also enhances safety and scalability. The flow process has been shown to resolve limitations in scope and scale-up associated with the previous light-mediated batch reaction. rsc.org
Chemical Reactivity and Functionalization of the 2 Phenylthieno 3,2 C Pyridin 4 5h One Framework
Derivatization at the Phenyl Substituent
The phenyl group at the 2-position of the thieno[3,2-c]pyridin-4(5H)-one core serves as a key site for introducing structural diversity, which can significantly influence the molecule's biological activity and physical properties. The electronic nature of this aromatic ring can be modulated through the introduction of various electron-withdrawing and electron-donating groups.
Detailed research on the isomeric thieno[2,3-b]pyridine (B153569) system has demonstrated that a range of substituents can be incorporated onto the N-phenyl-carboxamide side chain. nih.gov This provides a strong precedent for the types of transformations applicable to the 2-phenyl ring of the thieno[3,2-c]pyridin-4(5H)-one framework. Common derivatizations include the introduction of halogens (fluoro, chloro, bromo, iodo), as well as cyano (-CN), nitro (-NO₂), trifluoromethyl (-CF₃), and methyl (-CH₃) groups at various positions on the phenyl ring. nih.gov The presence of these substituents alters the electron density of the phenyl ring, which can impact its interaction with biological targets. nih.gov For instance, the addition of an electron-withdrawing cyano group can change the molecule's binding mode within a protein's active site. nih.gov
Furthermore, a patent for related tetrahydro-thieno[3,2-c]pyridine derivatives describes the synthesis of compounds bearing chloro and methyl groups on a phenylacetate (B1230308) moiety attached to the pyridine (B92270) nitrogen. google.com While not directly on the 2-phenyl group, this highlights the feasibility of incorporating halogen and alkyl substituents in the broader chemical space of phenyl-substituted thienopyridines.
Table 1: Examples of Phenyl Ring Derivatization on Related Thienopyridine Scaffolds
| Substituent | Position on Phenyl Ring | Rationale for Derivatization |
|---|---|---|
| -F, -Cl, -Br, -I | 4-position | Halogen bonding, modulation of lipophilicity |
| -CN, -NO₂, -CF₃ | 2-position | Introduction of strong electron-withdrawing groups |
Modifications of the Pyridinone Ring
The pyridinone ring in the 2-phenylthieno[3,2-c]pyridin-4(5H)-one system offers several avenues for chemical modification, primarily at the nitrogen atom and the carbonyl group. The nitrogen atom, being a secondary amine, is amenable to N-alkylation.
The regioselective N-alkylation of 2-pyridones is a well-established transformation, although it can sometimes compete with O-alkylation due to the tautomerism between the 2-pyridone and 2-hydroxypyridine (B17775) forms. organic-chemistry.org Various methods have been developed to achieve high selectivity for N-alkylation, including the use of specific bases and alkylating agents. organic-chemistry.orgfabad.org.tr For instance, the reaction of 2-pyridones with α-keto esters mediated by P(NMe₂)₃ allows for a practical and regioselective direct N-alkylation under mild conditions. organic-chemistry.org In the context of related imidazopyridines, N-alkylation has been successfully carried out using reagents like 4-methoxybenzyl chloride in the presence of potassium carbonate in DMF. fabad.org.tr
The carbonyl group of the pyridinone ring can also undergo various reactions, such as reduction or conversion to a thione. The latter is often achieved using Lawesson's reagent, which can convert the C=O group to a C=S group, thereby forming a thiopyridone.
Chemical Transformations on the Thiophene (B33073) Ring
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. st-andrews.ac.uk The reactivity and regioselectivity of these reactions are influenced by the fused pyridine ring and the phenyl substituent. In general, electrophilic attack on the thiophene ring is preferred at the α-position (C-3 in this case) over the β-position. researchgate.net
Common electrophilic substitution reactions that can be envisaged for the thiophene ring include:
Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: This can typically be performed using a mixture of nitric acid and sulfuric acid, although milder conditions are often necessary for sensitive heterocyclic systems. st-andrews.ac.uk
Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group. abertay.ac.uk
Friedel-Crafts Acylation/Alkylation: These reactions, catalyzed by Lewis acids, can introduce acyl or alkyl groups, although the reactivity of the thiophene ring in this fused system might be reduced.
Another powerful method for functionalizing the thiophene ring is through lithiation . The thiophene ring can be deprotonated using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), typically at the most acidic proton, which is often at the α-position. researchgate.netclockss.org The resulting lithiated species is a potent nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various functional groups such as alkyl, silyl, carboxyl, and formyl groups. researchgate.netnih.govrsc.org
Redox Activity and Oxidative Potential of the Thienopyridinone System
Studies on the isomeric 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) series have shown that these compounds can undergo oxidative dimerization upon treatment with reagents like sodium hypochlorite (B82951) (NaOCl). nih.govacs.org This reaction proceeds via a complex mechanism and results in the formation of novel polyheterocyclic structures. acs.org This demonstrates the susceptibility of the thienopyridine core to oxidative transformations. Such studies can also provide insights into potential metabolic pathways for thienopyridine-based drugs in vivo. acs.org The specific oxidative potential of the this compound system would be influenced by the substituents on both the phenyl and pyridinone rings.
Introduction of Imino- and Dione (B5365651) Moieties
The this compound framework can be further functionalized by the introduction of imino and additional carbonyl (dione) groups on the pyridinone ring. These modifications can lead to compounds with altered chemical properties and biological activities.
A key derivative is the 2-phenylthieno[3,2-c]pyridine-4,6,7(5H)-trione . nih.gov This compound features two additional carbonyl groups on the pyridinone ring, creating a dione moiety adjacent to the original carbonyl group. The synthesis of such structures can be achieved through the oxidation of appropriate precursors. For example, the in-flow photooxygenation of aminothienopyridinones has been shown to generate iminopyridinedione derivatives.
The introduction of an imino group (=NH) is another common transformation. For instance, the reaction of aminothiophene precursors with reagents like ethyl cyanoacetate (B8463686) can lead to the formation of fused pyridinone systems, which can be further modified to introduce imino functionalities. mdpi.com The synthesis of various pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-ones and related triazolo derivatives often involves intermediates with imino groups. researchgate.net
Table 2: Key Derivatives with Imino and Dione Moieties
| Compound Name | Chemical Formula | Key Functional Groups |
|---|---|---|
| 2-phenylthieno[3,2-c]pyridine-4,6,7(5H)-trione nih.gov | C₁₃H₇NO₃S | Trione |
Medicinal Chemistry and Structure Activity Relationship Sar of 2 Phenylthieno 3,2 C Pyridin 4 5h One Analogues
Design Principles for Thienopyridinone-Based Inhibitors and Modulators
The design of inhibitors based on the thienopyridinone scaffold is guided by several key principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. The fused bicyclic system provides a rigid framework that can be strategically decorated with substituents to achieve specific interactions with target proteins. nih.gov A primary strategy involves identifying a "pharmacophore," the essential arrangement of structural features responsible for biological activity, and modifying its peripheral components. researchgate.net
For kinase inhibitors, a common design principle is to utilize the heterocyclic core as a scaffold that mimics the adenine (B156593) region of ATP, enabling it to bind within the enzyme's ATP pocket. Substituents are then introduced to form hydrogen bonds and van der Waals interactions with specific residues in the target kinase, such as the hinge region. nih.gov The phenyl group at the C2 position of the 2-phenylthieno[3,2-c]pyridin-4(5H)-one core often serves as a key element that can be modified to enhance potency and modulate selectivity. researchgate.net For example, in the design of VEGFR-2 kinase inhibitors, the thienopyridine core occupies the adenine binding region, while substituents on an attached phenyl ring can extend into a solvent-exposed area, allowing for the introduction of a wide array of functional groups to fine-tune activity and physical properties. researchgate.net
Another important design consideration is the modulation of physicochemical properties, such as solubility and lipophilicity. These properties are critical for drug development and can be optimized by introducing polar or ionizable groups. nih.gov For instance, the incorporation of basic amines can enhance aqueous solubility, a crucial factor for oral bioavailability. researchgate.net
Systematic Structure-Activity Relationship Studies (SAR) of this compound Derivatives
Systematic SAR studies on thienopyridinone derivatives have provided valuable insights into the structural requirements for biological activity. These studies typically involve the synthesis of a series of analogues where specific parts of the molecule are systematically altered, and the resulting changes in biological activity are measured.
For a related series of thieno[2,3-b]pyridin-4-one based LHRH receptor antagonists, modifications at several positions were explored. nih.gov The SAR can be summarized by analyzing substitutions at three main regions: the 2-phenyl ring, the N-7 position of the pyridinone, and the C-3 position.
Substitution on the 2-Phenyl Ring: The phenyl group at the C2-position is a critical site for modification. SAR studies on related thienopyrimidines as VEGFR-2 inhibitors revealed that the para-position of this phenyl ring is highly amenable to a diverse range of substituents without significant loss of potency. researchgate.net This suggests the para-position extends out of the primary binding pocket into a solvent-exposed region. researchgate.net In the thieno[2,3-b]pyridin-4-one series, introducing hydroxyalkylamido or alkylureido moieties at this position was found to be functionally equivalent and led to highly potent compounds. nih.gov
Substitution on the Pyridine (B92270) Nitrogen (N-5 in the title compound): The nitrogen atom of the pyridinone ring is another key position for derivatization. Alkylation at this position can significantly influence binding affinity and selectivity. For instance, in thieno[2,3-b]pyridin-4-one LHRH antagonists, a 2,6-difluorobenzyl group at the N-7 position (analogous to N-5) was identified as being optimal for high potency. nih.gov
Substitution on the Thiophene (B33073) Ring: Modifications to the thiophene ring itself can also impact activity. While less commonly explored than the phenyl and pyridine moieties, substitutions at other available positions can influence the electronic properties and steric profile of the molecule.
The following table summarizes SAR findings for a series of thieno[2,3-b]pyridin-4-one derivatives, which can provide inferential knowledge for the this compound scaffold. nih.gov
| Compound | R1 (at C2-Phenyl) | R2 (at N7) | In Vitro Activity (IC50, nM) |
|---|---|---|---|
| 1 | -CONHCH(CH3)2 | -CH2-(2,6-di-F-Ph) | 1.5 |
| 2 | -CON(CH3)2 | -CH2-(2,6-di-F-Ph) | 3.2 |
| 3 | -CONHCH2CH(OH)CH3 | -CH2-(2,6-di-F-Ph) | 0.8 |
| 4 | -CONH-c-propyl | -CH2-(2,6-di-F-Ph) | 1.1 |
| 5 | -CONHCH(CH3)2 | -CH2-Ph | 25.0 |
Lead Compound Identification and Optimization Strategies
The discovery of lead compounds within the thienopyridinone class often begins with high-throughput screening (HTS) of chemical libraries. rsc.org Once a "hit" compound, such as a 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) for LIMK1 inhibition, is identified, a process of lead optimization is initiated to improve its drug-like properties. rsc.org
A common optimization strategy is structure-guided design, where the binding mode of the lead compound to its target protein is determined, often through X-ray crystallography. This structural information allows for rational modifications to improve potency and selectivity. Another key strategy is the modification of a lead compound to enhance its pharmacokinetic profile, such as improving solubility or metabolic stability. nih.gov For example, a series of thienoquinoline derivatives identified as urea (B33335) transporter inhibitors suffered from poor solubility and low bioavailability. nih.gov To overcome this, structure modification was undertaken, leading to the discovery of thienopyridine derivatives with improved properties. The optimization process resulted in a preclinical candidate with excellent inhibitory effect, good diuretic activity, and more favorable water solubility. nih.gov
The optimization process often involves iterative cycles of chemical synthesis and biological testing. For example, starting with a thienopyridin-4-one derivative (T-98475), an optimization study led to the identification of a highly potent and orally bioavailable LHRH receptor antagonist. nih.gov This process involved exploring various substituents on the 2-phenyl ring and the pyridine nitrogen to achieve subnanomolar in vitro activity. nih.gov
The table below illustrates a typical lead optimization progression, showing how systematic modifications can lead to improved activity.
| Compound Stage | Structure/Modification | Key Improvement | Reference |
|---|---|---|---|
| Initial Hit | Thienoquinoline core | Identified as UT-B inhibitor | nih.gov |
| Optimization 1 | Modified to Thienopyridine core | Improved solubility and bioavailability | nih.gov |
| Preclinical Candidate | Optimized substituents on thienopyridine | Excellent inhibition, diuretic activity, and LogP | nih.gov |
Scaffold Exploration and Diversification for Novel Bioactive Entities
To discover novel bioactive compounds and expand intellectual property, medicinal chemists often employ scaffold exploration and diversification strategies. These go beyond simple substituent modifications and involve altering the core heterocyclic structure. Two powerful strategies in this area are bioisosteric replacement and scaffold hopping. nih.govunica.it
Scaffold hopping involves replacing the central molecular core with a structurally different but functionally equivalent scaffold, aiming to identify novel, patentable chemotypes with improved properties. nih.govyoutube.com For instance, researchers successfully applied this strategy to a series of thienopyrimidinone-based HIV-1 RNase H inhibitors. nih.gov Recognizing the thiophene ring as a potential toxicophore, they performed an isosteric replacement, substituting it with other rings. This led to the discovery of a novel series of highly active quinazolinone inhibitors. nih.govunica.it
Diversification can also be achieved by synthesizing related but distinct heterocyclic systems. For example, the thieno[3,2-c]pyridine (B143518) and the isomeric furo[3,2-c]pyridine (B1313802) rings have been explored as new pharmacophores for potential antipsychotic agents. nih.gov Although structurally similar (sulfur atom replaced by an oxygen atom), these scaffolds can exhibit distinct biological profiles and mechanisms of action. nih.gov Similarly, the synthesis of novel fused systems, such as cyclopentapyrido-thienopyridines, has been pursued to generate new chemical entities with potential antimicrobial and anticancer properties. ekb.eg This approach of exploring different but related scaffolds allows for a broader investigation of chemical space and increases the chances of identifying compounds with unique biological activities. nih.gov
Impact of Substituent Effects on Biological Activity
The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents on the core structure. These effects can be broadly categorized as electronic, steric, and physicochemical.
Electronic Effects: The electronic properties of substituents, described by their electron-donating or electron-withdrawing nature, can modulate the reactivity and binding affinity of the molecule. For many heterocyclic inhibitors, the distribution of electron density across the ring system is crucial for interaction with the target protein. For instance, the activity of certain thienopyridines is dependent on the presence of electron-withdrawing groups. researchgate.net In the context of kinase inhibition, these electronic changes can affect the strength of hydrogen bonds formed with the enzyme's hinge region.
Steric Effects: The size and shape of substituents (steric effects) play a critical role in determining how well a molecule fits into its binding site. Bulky substituents can create favorable van der Waals interactions if they fit into a corresponding hydrophobic pocket, but they can also cause steric clashes that prevent optimal binding. The SAR of thieno[2,3-b]pyridines has shown that substitution patterns on the phenyl carboxamide ring are critical for activity, with ortho and meta substitutions often leading to excellent cell growth inhibition, while para substitution can result in a loss of activity. mdpi.com This highlights the precise spatial requirements of the binding pocket.
Physicochemical Effects: Substituents also impact key physicochemical properties like solubility, lipophilicity (LogP), and hydrogen bonding capacity. researchgate.net Improving aqueous solubility is a major goal in drug design, as it often correlates with better absorption and bioavailability. The introduction of polar groups, such as hydroxyls or amines, can increase solubility. mdpi.com Conversely, adding lipophilic groups can enhance membrane permeability but may also lead to poor solubility and non-specific binding if not balanced. The disruption of crystal packing by incorporating bulky ester groups has been shown to improve the anti-proliferative activity of some thieno[2,3-b]pyridines, likely by improving their solubility and bioavailability at the cellular level. mdpi.com
The table below summarizes the general impact of different types of substituents on the thienopyridinone scaffold.
| Substituent Type | Position | General Impact on Activity | Example Effect |
|---|---|---|---|
| Small, polar (e.g., -OH, -NH2) | Solvent-exposed regions | Can increase potency and solubility | Forms new H-bonds; improves pharmacokinetics |
| Bulky, hydrophobic (e.g., -tBu, -Ph) | Hydrophobic pockets | Can increase potency via van der Waals forces | Fills a specific pocket in the binding site |
| Electron-withdrawing (e.g., -F, -Cl) | Aromatic rings | Can modulate pKa and H-bonding ability | Enhances hinge-binding interactions in kinases |
| Flexible alkyl chains | Various | Can allow molecule to adopt optimal conformation | Acts as a linker to another functional group |
Biological Activities and Molecular Targets of 2 Phenylthieno 3,2 C Pyridin 4 5h One and Its Analogues in Preclinical Research
Target-Specific Enzyme and Protein Modulation by 2-phenylthieno[3,2-c]pyridin-4(5H)-one and its Analogues
The thieno[3,2-c]pyridine (B143518) scaffold serves as a versatile backbone for the development of potent and selective modulators of various enzymes and proteins crucial in cellular signaling pathways. Analogues of this compound have demonstrated significant activity against a range of targets, highlighting their potential in preclinical research for various disease models. This section details the specific interactions and modulatory effects of these compounds on key enzymes and proteins.
Phosphatases of Regenerating Liver (PRL/PTP4A3) Inhibition
The oncogenic protein tyrosine phosphatase PTP4A3, also known as PRL-3, is a significant target in cancer research due to its role in promoting tumor cell migration and metastasis. biorxiv.org The thienopyridinone core has been instrumental in developing inhibitors for this phosphatase family.
A notable analogue, 7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione, known as JMS-053, has been identified as a potent, reversible, and allosteric inhibitor of PTP4A3. nih.govnih.gov This compound and its own analogues have shown efficacy in inhibiting PTP4A3 in vitro. nih.gov For instance, the analogue 7-imino-5-methyl-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione (NRT-870-59) also demonstrates potent and reversible inhibition of PTP4A3. nih.gov
Research indicates that the inhibitory action of JMS-053 does not involve the generation of reactive oxygen species or the oxidation of the catalytic cysteine residue of PTP4A3. nih.gov Instead, it is proposed to bind to an allosteric site, stabilizing the WPD loop in a closed conformation. nih.gov The inhibition of PTP4A3 by JMS-053 has been shown to block the migration of ovarian cancer cells, a key process in metastasis. nih.gov Furthermore, the cytotoxic effects of these thienopyridinediones on cancer cell colony formation are dependent on the expression of PTP4A3. nih.gov
Table 1: PTP4A3 Inhibitory Activity of Selected Thienopyridinone Analogues
| Compound | Target | Inhibition Mechanism | Key Findings |
|---|---|---|---|
| JMS-053 | PTP4A3 (PRL-3) | Reversible, Allosteric | Potent inhibitor, blocks cancer cell migration. nih.govnih.gov |
AMP-activated Protein Kinase (AMPK) Activation
AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, and its activation is a therapeutic strategy for metabolic diseases. While direct activation by this compound is not extensively documented, related pyridine-containing heterocyclic compounds have been investigated as AMPK modulators. For example, a series of imidazo[1,2-a]pyridine derivatives have been synthesized and identified as potent AMPK activators, with one active compound showing an EC50 of 11.0 nM. nih.gov Additionally, novel pyridine-2-one derivatives have been discovered as AMPK inhibitors. nih.gov These findings suggest that the broader pyridine-based scaffold is amenable to modification for targeting the AMPK signaling pathway, although specific research on this compound in this context is limited.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell signaling, and apoptosis. Dysregulation of GSK-3β activity is linked to various pathologies, including neurodegenerative diseases and cancer.
A series of 2-(4-pyridyl)thienopyridinones has been identified as novel inhibitors of GSK-3β. nih.gov X-ray crystallography studies have elucidated the binding mode of these compounds, enabling a rationalization of their structure-activity relationship (SAR). nih.gov Further research into thieno[3,2-c]pyrazol-3-amine derivatives, which share a similar bicyclic core, also highlights the potential of this general scaffold for developing potent GSK-3β inhibitors. nih.gov These studies focus on optimizing the template for improved cellular activity and predicted central nervous system penetration. nih.gov
Poly(ADP-ribose)polymerase (PARP-1) Inhibition
Poly(ADP-ribose)polymerase (PARP-1) is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks. nih.gov Inhibition of PARP-1 is a validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov
Thienopyridinone structures, as analogues of isoquinolin-1-ones and quinazolin-4-ones which are known PARP inhibitors, have been evaluated for their inhibitory activity against PARP. Preliminary assays have shown that several thienopyridinone and thienopyrimidinone derivatives exhibit potent inhibitory activity against this enzyme.
Checkpoint Kinase 1 (Chk1) Modulation
Checkpoint Kinase 1 (Chk1) is a critical component of the DNA damage response, playing a central role in cell cycle arrest to allow for DNA repair. Targeting Chk1 is an attractive strategy in oncology to sensitize cancer cells to DNA-damaging agents.
While direct modulation by this compound is not specified, structurally related pyrido[3,2-d]pyrimidin-6(5H)-one derivatives have been developed as highly selective and potent Chk1 inhibitors. One such compound demonstrated an IC50 of 0.55 nM against Chk1. nih.gov This compound exhibited anti-proliferative effects and acted synergistically with chemotherapy agents in cancer cell lines and xenograft models. nih.gov This highlights the potential of the broader pyridopyrimidinone scaffold in targeting Chk1.
Pim-1 Kinase Inhibition
Pim-1 is a serine/threonine kinase that plays a significant role in cell survival, proliferation, and apoptosis, making it a target for anticancer drug development. cu.edu.eg A number of thieno[2,3-b]pyridine (B153569) and pyridothienopyrimidin-4-one derivatives have been synthesized and evaluated as Pim-1 inhibitors. cu.edu.egnih.govnih.gov
Structure-activity relationship (SAR) studies on a series of pyridothienopyrimidin-4-ones indicated that a 2-(2-substituted phenyl)-2,3-dihydro scaffold yielded potent Pim-1 inhibitors. nih.gov For example, the 2-(2-hydroxyphenyl) derivative showed 85% inhibition of Pim-1 kinase with an IC50 of 4.62 μM, while the 2-(2-chlorophenyl)-2,3-dihydro derivative had an IC50 of 1.18 μM. nih.gov These findings demonstrate that the pyridothienopyrimidine core is a promising template for the design of effective Pim-1 kinase inhibitors. nih.gov
Table 2: Pim-1 Inhibitory Activity of Selected Pyridothienopyrimidin-4-one Analogues
| Compound Series | Specific Analogue | Pim-1 IC50 (μM) |
|---|---|---|
| 2-(2-substituted phenyl) | 2-hydroxyphenyl derivative (6c) | 4.62 nih.gov |
| 2-(2-substituted phenyl)-2,3-dihydro | 2-(2-chlorophenyl) derivative (7a) | 1.18 nih.gov |
| 2-(2-substituted phenyl)-2,3-dihydro | 2-hydroxyphenyl derivative (7c) | 1.38 nih.gov |
Bruton's Tyrosine Kinase (BTK) Inhibition
Analogues of this compound, specifically those belonging to the thieno[3,2-c]pyridin-4-amine class, have been identified as novel inhibitors of Bruton's Tyrosine Kinase (BTK), a crucial mediator in B-cell receptor signaling.
In one study, a series of inhibitors with the thieno[3,2-c]pyridin-4-amine framework were synthesized and evaluated. The research identified that these derivatives displayed a range of inhibitory activities against the BTK enzyme in vitro. Notably, one of the most potent compounds in this series demonstrated an IC50 value of 12.8 nM. nih.gov This work highlighted the potential of the thieno[3,2-c]pyridin-4-amine scaffold in designing novel BTK inhibitors. nih.gov
Further research into this class of compounds involved the synthesis and evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines. Within this series, a compound designated as 13b, which features a 7-pyrazol-4-yl substitution, exhibited excellent potency with an IC50 value of 11.8 nM against BTK. nih.gov This finding underscores the therapeutic potential of this molecular backbone for targeting diseases associated with BTK activity. nih.gov
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition (for related thienopyrimidines)
While direct studies on the cholinesterase inhibition of this compound are not available, research on the related thieno[2,3-d]pyrimidine scaffold has shown promise. Thienopyrimidines are structurally related to thienopyridines and have been investigated for their potential as anti-Alzheimer's agents through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
A study focused on thieno[2,3-d]pyrimidines as novel scaffolds for AChE inhibitors identified a particularly potent compound. This compound, which features hydrogen-bond donors and electron-donating moieties, demonstrated the highest potency in the series with an IC50 value of 0.199 µM against AChE. This suggests that the thieno[2,3-d]pyrimidine core is a promising framework for developing new AChE inhibitors. mdpi.com While this research provides valuable insight into a related class of compounds, further investigation is needed to determine if thieno[3,2-c]pyridine derivatives share this activity.
Cellular Biological Effects (In Vitro Investigations)
The anticancer properties of thienopyridine derivatives have been explored in various in vitro models, revealing their potential to interfere with key processes of cancer progression. The following sections detail the cellular effects observed for analogues of this compound.
Inhibition of Cancer Cell Migration and Invasion
Specific data on the inhibition of cancer cell migration and invasion by this compound is not currently available. However, studies on the related thieno[2,3-b]pyridine isomer have demonstrated that this class of compounds can effectively block cancer cell motility. In a study involving prostate cancer cells, treatment with thieno[2,3-b]pyridine derivatives at sub-lethal concentrations significantly reduced cell migration. This suggests that the broader thienopyridine scaffold may have anti-metastatic potential.
Attenuation of Tumor Cell Spheroid Growth
There are no direct studies reporting the effect of this compound on tumor spheroid growth. However, research on the related thieno[2,3-d]pyrimidine scaffold has provided insights into this area. A specific thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was shown to suppress the proliferation of non-small cell lung cancer cells in three-dimensional (3D) spheroid cultures. nih.gov This compound, designated 5d, effectively reduced the growth of A549 cancer cell spheroids in a dose-dependent manner, indicating that related heterocyclic systems can penetrate and act on 3D tumor models. nih.gov
Suppression of Anchorage-Independent Growth
Anchorage-independent growth is a hallmark of cellular transformation and is considered a key indicator of tumorigenic potential in vitro. Currently, there is no available preclinical research data describing the effects of this compound or its direct analogues on the suppression of anchorage-independent growth of cancer cells.
Induction of Programmed Cell Death (Apoptosis)
Several studies on analogues of this compound have demonstrated the ability to induce apoptosis in cancer cells.
Research on aminodi(hetero)arylamine derivatives of the thieno[3,2-b]pyridine scaffold revealed significant pro-apoptotic activity. One promising compound was analyzed for its effect on the NCI-H460 non-small cell lung cancer cell line. researchgate.net Flow cytometry analysis after treatment with this compound showed a substantial increase in the percentage of apoptotic cells, rising from approximately 4-6% in control groups to 36.6% in the treated group. nih.gov
Similarly, a series of benzothieno[2,3-c]pyridines, which are structurally related, were synthesized and evaluated for their anticancer properties. The investigation included cell cycle analysis and apoptosis assays, confirming the pro-apoptotic potential of this class of compounds. nih.gov Furthermore, studies on thieno[2,3-b]pyridine derivatives have also confirmed their ability to induce apoptosis in breast cancer cell lines. nih.gov
| Compound Series | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Aminodi(hetero)arylamino-thieno[3,2-b]pyridine | NCI-H460 (Non-small cell lung cancer) | Increase in apoptotic cells to 36.6% | researchgate.netnih.gov |
| Benzothieno[2,3-c]pyridines | Prostate cancer cells | Induction of apoptosis | nih.gov |
| Thieno[2,3-b]pyridines | Breast cancer cells | Induction of apoptosis | nih.gov |
Modulation of Cellular Proliferation and Cell Cycle Dynamics
Derivatives of the thieno[3,2-b]pyridine scaffold have demonstrated notable effects on the proliferation of cancer cells and the regulation of the cell cycle. One such analogue, compound 2e, has been shown to significantly reduce the number of viable MDA-MB-231 triple-negative breast cancer cells and inhibit their proliferation nih.gov. Further analysis of the cell cycle profile in this cell line revealed that treatment with compound 2e led to an increase in the proportion of cells in the G0/G1 phase and a corresponding, albeit not statistically significant, decrease in the S phase nih.gov. This suggests a mechanism of action that involves halting cell cycle progression, thereby preventing cancer cell replication.
In a similar vein, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, identified as compound 5d, has been found to suppress the proliferation of non-small cell lung cancer cells nih.gov. The antiproliferative effect of this compound is attributed to the induction of cell cycle arrest, which is achieved through the deactivation of the mitogen-activated protein kinase (MAPK) pathway nih.gov.
Table 1: Effects of this compound Analogues on Cellular Proliferation and Cell Cycle
| Compound ID | Analogue Class | Cell Line | Effect on Proliferation | Effect on Cell Cycle |
| 2e | thieno[3,2-b]pyridine | MDA-MB-231 | Decreased viable cells and proliferation nih.gov | Increased G0/G1 phase, decreased S phase nih.gov |
| 5d | thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Non-small cell lung cancer | Suppressed proliferation nih.gov | Induced cell cycle arrest via MAPK deactivation nih.gov |
Interference with DNA Repair Mechanisms
While direct evidence of this compound interfering with DNA repair mechanisms is not extensively documented in the provided search results, the antiproliferative and cytotoxic effects of its analogues against cancer cells suggest a potential interaction with DNA integrity and repair pathways. DNA repair mechanisms are crucial for cell survival, and their inhibition is a key strategy in cancer therapy. These mechanisms include mismatch repair, base excision repair, and nucleotide excision repair for single-strand DNA damage, and homologous recombination and non-homologous end-joining for double-strand breaks nih.gov. The ability of some anticancer drugs to induce DNA damage or inhibit its repair contributes to their therapeutic efficacy. Further research is warranted to elucidate the specific interactions of this compound and its derivatives with these critical cellular processes.
Antimicrobial Activities (e.g., against Escherichia coli)
Several studies have highlighted the antimicrobial potential of thienopyrimidine and thienopyridine derivatives. A series of novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and screened for their antibacterial activity against various bacterial strains, including the Gram-negative bacterium Escherichia coli . The results indicated that some of these compounds exhibited good activity against the tested bacteria .
Similarly, other research has focused on the synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene (B33073) rings, which were subsequently tested for their antimicrobial properties. These compounds were evaluated against a panel of bacteria, including Escherichia coli, and showed promising antibacterial and antifungal activities nih.gov. The antimicrobial screening of these compounds was performed using the agar diffusion method nih.gov.
Furthermore, novel pyridothienopyrimidine derivatives have been synthesized and evaluated for their in vitro antibacterial activity against six strains of Gram-negative and Gram-positive bacteria nih.gov. The target compounds demonstrated significant antibacterial activity, particularly against the Gram-negative strains nih.gov. Notably, some of these compounds that exhibited potent activity against Escherichia coli were selected for further screening of their inhibitory activity against Escherichia coli topoisomerase II enzymes, DNA gyrase and topoisomerase IV nih.gov.
**Table 2: Antimicrobial Activity of Thienopyridine and Thienopyrimidine Analogues against *Escherichia coli***
| Compound Class | Specific Derivatives | Method of Evaluation | Observed Activity against E. coli |
| thieno[2,3-d]pyrimidin-4(3H)-one | Derivatives 5(a-j) | Not specified | Good activity exhibited by some compounds |
| Pyrimidinone and oxazinone derivatives fused with thiophene | Not specified | Agar diffusion method nih.gov | Good antibacterial activity nih.gov |
| Pyridothienopyrimidine | Derivatives 2a,b–8a,b | In vitro antibacterial assays | Potent activity by some compounds nih.gov |
PreclinicalIn VivoStudies in Animal Models
The therapeutic potential of thieno[3,2-b]pyridine derivatives has been further investigated in preclinical in vivo models. The antitumor effect of compound 2e was evaluated using the chick chorioallantoic membrane (CAM) assay, an in ovo model for studying tumorigenesis nih.govmdpi.com. In this model, MDA-MB-231 triple-negative breast cancer cells were grafted onto the CAM to assess the impact of the compound on tumor growth and development nih.govmdpi.com. This model allows for the observation of the compound's effects in a living biological system, providing valuable insights into its potential as an anticancer agent.
Further research into the anticancer activity of thieno[2,3-b]pyridines has involved altering the cyclo-aliphatic moiety of the core structure to explore structure-activity relationships. These studies have included in vivo evaluations to assess the anticancer efficacy of the synthesized analogues researchgate.net.
Table 3: Preclinical In Vivo Studies of this compound Analogues
| Compound ID/Class | Animal Model | Cancer Type | Focus of Study |
| 2e (thieno[3,2-b]pyridine derivative) | Chick Chorioallantoic Membrane (CAM) nih.govmdpi.com | Triple-Negative Breast Cancer (MDA-MB-231 cells) nih.govmdpi.com | Antitumor effect nih.govmdpi.com |
| thieno[2,3-b]pyridine analogues | Not specified | Not specified | Anticancer activity researchgate.net |
Mechanistic Elucidation of 2 Phenylthieno 3,2 C Pyridin 4 5h One Biological Activity
Molecular Mechanisms of Enzyme Inhibition (e.g., PTPs)
The primary molecular targets of 2-phenylthieno[3,2-c]pyridin-4(5H)-one and its analogs appear to be protein tyrosine phosphatases, with a notable focus on the PTP4A family of oncogenic phosphatases. The mechanisms of inhibition are multifaceted and are being actively investigated.
Protein tyrosine phosphatases are well-known for their susceptibility to oxidation, which can serve as a physiological regulatory mechanism. The catalytic cysteine residue in the active site of PTPs is highly reactive and can be oxidized by reactive oxygen species (ROS), leading to the inactivation of the enzyme. This transient inactivation is often reversible, allowing for the fine-tuning of signaling pathways.
Research into thienopyridone-based PTP inhibitors, such as derivatives of this compound, has explored the role of oxidation in their mechanism of action. For instance, the investigation of JMS-053 (7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione), a potent and selective PTP4A inhibitor derived from the thienopyridone (B2394442) scaffold, has specifically considered the influence of oxidation on its inhibitory activity. researchgate.net The potential for these compounds to induce or be influenced by the oxidative state of the target phosphatase is a key area of study.
While redox-mediated mechanisms are a significant consideration, non-redox dependent inhibition also plays a crucial role. Thienopyridone-based inhibitors have been shown to act as reversible inhibitors of PTP4A3. researchgate.net This suggests a mechanism that does not rely on the irreversible oxidation of the catalytic cysteine. The binding of the inhibitor to the enzyme is likely governed by non-covalent interactions, leading to a temporary blockage of the active site or an allosteric change in the enzyme's conformation.
The precise binding mode of this compound to PTPs is a critical aspect of its inhibitory mechanism. It is hypothesized that thienopyridone-based compounds can interact with the active site of the phosphatase. For some inhibitors, it has been suggested that deprotonation of a specific moiety allows for the formation of a stable interaction with positively charged residues, such as arginine, within the active site. nih.gov
Alternatively, or in conjunction with active site binding, allosteric modulation presents another potential mechanism. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity. While direct evidence for allosteric modulation by this compound is still emerging, the complexity of PTP regulation and the diverse chemical scaffolds of their inhibitors suggest that this is a plausible mechanism.
Interactions with Cellular Signaling Pathways
The inhibition of key enzymes such as PTPs by this compound has significant downstream consequences for various cellular signaling pathways that are critical for cell growth, proliferation, and motility.
The inhibition of PTP4A3, a likely target of this compound derivatives, is known to affect several downstream signaling pathways implicated in cancer progression. These pathways include:
ERK1/2 Pathway : The Ras/RAF/MEK/ERK signaling cascade is a central regulator of cell proliferation and survival. nih.gov PTP4A3 has been suggested to play a role in the activation of this pathway, and therefore, its inhibition could lead to a reduction in ERK1/2 signaling. nih.gov
PI3K/AKT Pathway : The PI3K/AKT pathway is another critical signaling axis that governs cell survival, growth, and metabolism. nih.gov The activity of PTP4A3 has been linked to the modulation of this pathway, suggesting that inhibitors like this compound could suppress PI3K/AKT signaling. nih.gov
Rho GTPases : These small GTPases are key regulators of the actin cytoskeleton and are involved in cell motility and invasion. nih.gov PTP4A3 is thought to influence the activity of Rho GTPases, and its inhibition may therefore disrupt these cellular processes. nih.gov
Src Kinase : Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and motility. Thieno[3,2-b]pyridine derivatives have been reported as inhibitors of Src kinase activity, suggesting that this is another potential target for thienopyridone-based compounds. nih.gov
The modulation of these pathways by this compound and its analogs underscores their potential as anti-cancer agents.
Table 1: Downstream Signaling Pathways Potentially Modulated by this compound
| Pathway | Key Functions | Potential Effect of Inhibition |
| ERK1/2 | Cell proliferation, survival | Decreased signaling |
| PI3K/AKT | Cell survival, growth, metabolism | Decreased signaling |
| Rho GTPases | Cell motility, invasion | Disruption of activity |
| Src Kinase | Cell proliferation, differentiation, motility | Inhibition of activity |
A direct consequence of PTP inhibition is an increase in the phosphorylation of its substrates. For PTP4A3, two putative substrates that have been identified are ezrin and cytokeratin 8. The inhibition of PTP4A3 by a thienopyridone derivative has been shown to result in the recovery of the phosphorylated forms of both ezrin and cytokeratin 8. nih.gov This finding provides direct evidence of the compound's engagement with its target in a cellular context and demonstrates its ability to alter the phosphorylation status of key cellular proteins.
Target Confirmation and Selectivity Profiling
The primary biological target for this class of thienopyridone derivatives has been confirmed as Protein Tyrosine Phosphatase 4A3 (PTP4A3), also known as Phosphatase of Regenerating Liver-3 (PRL-3). nih.govnih.gov PTP4A3 is an oncogenic phosphatase that is overexpressed in numerous human cancers, making it an attractive, albeit challenging, therapeutic target. nih.govnih.gov
Initial high-throughput screening efforts identified the thienopyridone scaffold as an inhibitor of the PTP4A phosphatase family. nih.govresearchgate.net Further development and chemical modification, specifically through a photooxygenation process, converted the less active 7-amino derivative into the significantly more potent 7-iminodione analogue, JMS-053. nih.gov This advanced analogue has been instrumental in confirming and characterizing the interaction with PTP4A3. nih.gov
Selectivity is a critical aspect of modern drug development. Studies on JMS-053 and related compounds have demonstrated a notable specificity for the PTP4A3 phosphatase. For instance, the compound shows high potency against PTP4A3 while displaying significantly less activity against other phosphatases, such as the oncogenic dual-specificity tyrosine phosphatase CDC25B. nih.gov This selectivity is crucial as it minimizes off-target effects. The inhibitory profile of JMS-053 underscores the potential of the this compound scaffold for developing specific PTP4A3-targeted agents. nih.gov
| Compound | Primary Target | Potency (IC₅₀) | Selectivity Notes |
|---|---|---|---|
| 7-amino-2-phenyl-5H-thieno[3,2-c]pyridin-4-one (Thienopyridone) | PTP4A3 | Moderately potent | Serves as a precursor to more active inhibitors. nih.gov |
| 7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione (JMS-053) | PTP4A3 | 18 nM | Demonstrates high specificity for PTP4A3 over other phosphatases like CDC25B. nih.govresearchgate.net |
Role in Protein-Protein Interaction Modulation
The this compound derivatives exert their biological effect through allosteric modulation of the PTP4A3 enzyme. nih.gov Unlike orthosteric inhibitors that compete with the natural substrate at the enzyme's active site, allosteric modulators bind to a distinct, remote site. This binding event induces a conformational change in the protein, which in turn alters its catalytic activity. nih.gov
This allosteric inhibition is a sophisticated form of modulating protein interactions. By binding to the allosteric site, JMS-053 alters the three-dimensional structure of PTP4A3, thereby inhibiting its ability to effectively bind and dephosphorylate its target substrate proteins. The function of PTP4A3 in promoting cancer cell migration and invasion is dependent on its enzymatic interaction with various cellular substrates. caymanchem.com
Therefore, the primary role of this compound class in modulating protein-protein interactions is the disruption of PTP4A3's catalytic engagement with its downstream protein substrates. By inhibiting the phosphatase, the compound effectively blocks the signal transduction pathways that are aberrantly activated by PTP4A3 in cancer cells. This includes pathways involving vascular endothelial growth factor (VEGF) signaling and interactions with proteins such as integrin β1, which are crucial for cell motility and metastasis. nih.govcaymanchem.com The development of these inhibitors provides a valuable chemical tool to further investigate the complex roles of PTP4A3 in tumor progression. nih.gov
Computational Chemistry Applications in 2 Phenylthieno 3,2 C Pyridin 4 5h One Research
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery.
Both 2D and 3D QSAR models have been developed for heterocyclic compounds structurally related to 2-phenylthieno[3,2-c]pyridin-4(5H)-one to predict their biological activities. 2D QSAR models utilize descriptors derived from the two-dimensional representation of molecules, such as connectivity indices and physicochemical properties. nih.gov For instance, in a study on 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, a 2D QSAR model was developed to predict their cytotoxic activity against osteosarcoma. nih.gov
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of the molecules. These models correlate biological activity with the steric and electrostatic fields surrounding the aligned molecules. nih.gov For a series of thieno[3,2-d]pyrimidines, both CoMFA and CoMSIA methods yielded statistically significant 3D-QSAR models that could predict their affinity for the phosphodiesterase IV (PDE IV) enzyme. nih.gov These models are crucial for creating contour maps that visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity, thus guiding the design of more potent inhibitors. nih.govsemanticscholar.org
The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors and rigorous statistical validation. Molecular descriptors are numerical values that quantify various aspects of a molecule's structure, including its physicochemical, topological, and electronic properties. semanticscholar.org In studies of related heterocyclic systems, a wide array of descriptors are calculated using software like CODESSA or PaDEL, which can generate hundreds or even thousands of descriptors. nih.govsemanticscholar.org These can range from simple 1D descriptors like molecular weight to complex 3D descriptors. semanticscholar.org
Statistical validation is critical to ensure the reliability and predictive power of a QSAR model. Common validation parameters include:
Coefficient of determination (R²) : Measures the goodness-of-fit of the model.
Leave-one-out cross-validated correlation coefficient (q² or Q²) : Assesses the internal predictive ability of the model. A Q² value above 0.5 is generally considered indicative of a good model. mdpi.com
External validation (R²_pred) : Evaluates the model's ability to predict the activity of an external set of compounds not used in model development. mdpi.com
The table below summarizes statistical parameters from a QSAR study on a series of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, comparing a linear model with a non-linear Gene Expression Programming (GEP) model.
| Model Type | Data Set | R² | S² | R²cv |
| Heuristic Method (Linear) | Training | 0.603 | 0.107 | 0.482 |
| GEP (Non-linear) | Training | 0.839 | 0.037 | N/A |
| GEP (Non-linear) | Test | 0.760 | 0.157 | N/A |
| Data sourced from a study on thiazolidin-4-one derivatives. nih.gov |
The ultimate goal of a QSAR model is to accurately predict the biological activity of novel compounds. The predictive performance is a measure of how well the model achieves this. Studies on various sulfur-containing heterocyclic compounds have demonstrated the construction of QSAR models with good predictive performance. researchgate.net For example, antioxidant QSAR models developed using multiple linear regression (MLR) have successfully guided the rational design of new derivatives with improved activity. researchgate.net
In another instance, various machine learning algorithms were applied to build regression models for predicting antioxidant potential, with the Extra Trees model showing superior performance. mdpi.com The performance of such models is often visualized by plotting the predicted activity values against the experimentally observed values, where a close correlation indicates high predictive power. researchgate.net The failure to properly consider data quality, select appropriate descriptors, or define the model's applicability domain can lead to poor predictive performance. ljmu.ac.ukljmu.ac.uk
| Machine Learning Model | R² (Test Set) | RMSE (Test Set) | MAE (Test Set) |
| Extra Trees Regressor | 0.77 | 0.45 | 0.31 |
| Gradient Boosting | 0.76 | 0.46 | 0.33 |
| XGB | 0.75 | 0.47 | 0.34 |
| Performance of QSAR models for predicting antioxidant potential. mdpi.com |
Molecular Docking and Virtual Screening Studies
Molecular docking and virtual screening are powerful computational techniques used to predict how a molecule (ligand) binds to a biological target, typically a protein receptor. These methods are central to structure-based drug design, enabling the identification of novel inhibitors and the optimization of existing ones.
Molecular docking simulates the binding of a ligand within the active site of a receptor, predicting its preferred orientation and conformation. This allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. nih.gov For example, docking studies on thieno[2,3-b]pyridine (B153569) derivatives identified key interactions within the active site of the PIM-1 kinase enzyme, which were consistent with their observed in vitro inhibitory activity. nih.gov Similarly, docking of thieno[2,3-c]pyridine (B153571) derivatives into the Hsp90 protein has been used to rationalize their anticancer activity. nih.govmdpi.com
The strength of the interaction is quantified by a scoring function, which estimates the binding affinity, often expressed in kcal/mol. A lower (more negative) binding affinity value typically indicates a stronger and more stable interaction. taylorandfrancis.com The accurate prediction of binding affinity is a primary goal of these studies, as it is crucial for ranking potential drug candidates before their synthesis and biological evaluation. nih.gov
The insights gained from molecular docking fuel structure-based drug design initiatives. By understanding how a lead compound like this compound binds to its target, medicinal chemists can design modifications to improve its binding affinity and selectivity. This rational design process involves strategies such as bioisosteric replacement, where one functional group is replaced by another with similar properties to enhance activity or optimize pharmacokinetic properties. tandfonline.com
For instance, a study on new researchgate.netbenzothieno[2,3-c]pyridines as potential CYP17 inhibitors was based on a strategy of replacing a known steroid nucleus with the benzothienopyridine core to create structural analogs with anticancer properties. nih.gov Virtual screening, which involves docking large libraries of compounds into a target's active site, is another key component of structure-based design. chemrevlett.com This approach has been successfully used to identify novel inhibitors for various targets, demonstrating the power of computational methods to accelerate the discovery of new therapeutic agents. chemrevlett.com
In Silico ADMET Prediction
In modern drug discovery, the computational prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step to de-risk candidates early in the development pipeline. deeporigin.commemphis.edu These in silico methods utilize quantitative structure-activity relationship (QSAR) models and other computational algorithms to forecast the pharmacokinetic and toxicological properties of molecules before they are synthesized, thereby saving significant time and resources. nih.gov While specific, published in silico ADMET studies for this compound are not extensively detailed in available literature, the established computational tools and methodologies can be applied to predict its likely profile. Platforms such as SwissADME, pkCSM, and ADMETlab are commonly used for such comprehensive predictions. deeporigin.comresearchgate.net
Computational Assessment of Absorption Properties
Absorption determines how effectively a compound enters the bloodstream from its site of administration. Key parameters for oral drugs include human intestinal absorption (HIA) and permeability across the intestinal wall, often modeled using Caco-2 cell permeability assays. Computational models predict these properties based on molecular descriptors like lipophilicity (LogP), solubility (LogS), molecular weight, and polar surface area. For a compound like this compound, these models would assess its likelihood of being well-absorbed by the gastrointestinal tract and its potential interaction with efflux transporters like P-glycoprotein (P-gp), which can limit absorption.
| Absorption Parameter | Computational Prediction Method | Predicted Outcome (Illustrative) |
|---|---|---|
| Human Intestinal Absorption (HIA) | QSAR models based on physicochemical properties | High/Low (%) |
| Caco-2 Permeability | Machine learning models trained on experimental data | High/Low (logPapp cm/s) |
| P-glycoprotein (P-gp) Substrate | Classification models based on structural motifs | Yes/No |
| P-glycoprotein (P-gp) Inhibitor | Classification models | Yes/No |
| Aqueous Solubility (LogS) | Fragment-based contribution models (e.g., ESOL) | Log(mol/L) |
Computational Assessment of Distribution Properties
Distribution describes how a compound spreads throughout the body's fluids and tissues after absorption. Critical computational predictions in this category include the volume of distribution at steady state (VDss), plasma protein binding (PPB), and the ability to cross the blood-brain barrier (BBB). nih.gov High PPB can limit the amount of free drug available to act on its target, while BBB penetration is crucial for compounds targeting the central nervous system. QSAR models are widely used to predict these parameters based on descriptors that influence a molecule's ability to partition between blood, plasma proteins, and various tissues.
| Distribution Parameter | Computational Prediction Method | Predicted Outcome (Illustrative) |
|---|---|---|
| Volume of Distribution (VDss) | Regression models using descriptors like LogP and pKa | High/Low (log L/kg) |
| Plasma Protein Binding (PPB) | QSAR models based on lipophilicity and electronic features | High/Low (%) |
| Blood-Brain Barrier (BBB) Permeation | Classification or regression models (LogBB) | Yes/No |
| CNS Permeability | Models incorporating polar surface area and LogPS | High/Low |
Computational Assessment of Metabolic Stability
Metabolism involves the biochemical modification of a compound, primarily by cytochrome P450 (CYP) enzymes in the liver. researchgate.net Computational tools are vital for predicting a compound's metabolic fate. They can identify which CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to metabolize the compound and can also predict whether the compound might inhibit these enzymes, leading to potential drug-drug interactions. Furthermore, advanced methods can predict the specific atoms on the molecule that are most susceptible to metabolism, known as sites of metabolism (SOM). researchgate.net This information is invaluable for optimizing a molecule's structure to enhance its metabolic stability and half-life.
| Metabolism Parameter | Computational Prediction Method | Predicted Outcome (Illustrative) |
|---|---|---|
| CYP450 Substrate (e.g., CYP3A4, CYP2D6) | Substrate-binding models, molecular docking | Yes/No for each isozyme |
| CYP450 Inhibitor (e.g., CYP3A4, CYP2D6) | Pharmacophore and structure-based classification models | Yes/No for each isozyme |
| Site of Metabolism (SOM) Prediction | Models considering atom accessibility and reactivity | Ranking of labile atoms |
| Metabolic Half-life (t½) | QSAR models correlating structure with in vitro data | Short/Long (min) |
Computational Assessment of Excretion Properties
Excretion is the process by which a drug and its metabolites are removed from the body, typically via the kidneys. In silico models can predict the total clearance rate of a compound, which combines metabolism and renal excretion. They can also assess whether a molecule is a likely substrate for renal uptake transporters, such as the organic cation transporter 2 (OCT2), which plays a role in the secretion of drugs into the urine. These predictions help in estimating the dosing regimen and potential for drug accumulation.
| Excretion Parameter | Computational Prediction Method | Predicted Outcome (Illustrative) |
|---|---|---|
| Total Clearance (CL_TOT) | Regression models based on physicochemical properties | High/Low (log ml/min/kg) |
| Renal OCT2 Substrate | Classification models based on structural features | Yes/No |
Density Functional Theory (DFT) Calculations and Mechanistic Insights
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can provide fundamental insights that are not accessible through simpler modeling techniques. By solving for the electron density of the molecule, DFT can accurately predict a range of properties.
Key applications of DFT for this compound would include:
Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule, including precise bond lengths, bond angles, and dihedral angles. Studies on other complex pyridine (B92270) derivatives have successfully used DFT (e.g., with the B3LYP functional) for structural optimization. nih.gov
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
Electrostatic Potential (ESP) Mapping: Visualizing the charge distribution on the molecular surface. ESP maps reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding intermolecular interactions, such as binding to a biological target, and for predicting sites of reaction.
Mechanistic Studies: Modeling reaction pathways and transition states. DFT can be used to calculate the activation energies for potential metabolic transformations or other chemical reactions, providing a detailed understanding of the underlying reaction mechanisms.
| DFT-Derived Property | Significance and Insight |
|---|---|
| Optimized Molecular Geometry | Provides accurate bond lengths and angles for the ground state structure. |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity, stability, and electronic excitation properties. |
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. |
| Natural Bond Orbital (NBO) Analysis | Reveals charge delocalization, hyperconjugative interactions, and donor-acceptor relationships within the molecule. |
| Calculated Vibrational Frequencies | Allows for the theoretical prediction and assignment of infrared (IR) and Raman spectra. |
Future Perspectives and Research Trajectories for 2 Phenylthieno 3,2 C Pyridin 4 5h One
The 2-phenylthieno[3,2-c]pyridin-4(5H)-one scaffold represents a promising chemotype in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. Future research is poised to build upon these foundational findings, aiming to develop highly potent and selective therapeutic agents, uncover new biological applications, and refine the drug design process. The following sections outline key future perspectives and research trajectories for this important class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
